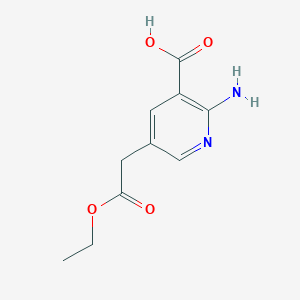
2-Amino-5-(2-ethoxy-2-oxoethyl)nicotinic acid
Description
2-Amino-5-(2-ethoxy-2-oxoethyl)nicotinic acid is a chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol . This compound is a derivative of nicotinic acid and is used primarily in research settings.
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-amino-5-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4/c1-2-16-8(13)4-6-3-7(10(14)15)9(11)12-5-6/h3,5H,2,4H2,1H3,(H2,11,12)(H,14,15) |
InChI Key |
MXUOCKMDYIGOCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(N=C1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
the methods would likely involve similar organic synthesis techniques as those used in laboratory settings, scaled up for larger production volumes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-ethoxy-2-oxoethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-Amino-5-(2-ethoxy-2-oxoethyl)nicotinic acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for 2-Amino-5-(2-ethoxy-2-oxoethyl)nicotinic acid involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]nicotinate: This compound has a similar structure but includes an ethyl ester group.
2-(2-Ethoxy-2-oxoethyl)pyridine-3-carboxylic acid: Another similar compound with slight structural variations.
Uniqueness
2-Amino-5-(2-ethoxy-2-oxoethyl)nicotinic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its amino and ethoxy groups make it versatile for various chemical reactions and research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


